molecular formula C10H8ClNOS B043635 (2-(3-Chlorophenyl)thiazol-4-yl)methanol CAS No. 121202-20-8

(2-(3-Chlorophenyl)thiazol-4-yl)methanol

Cat. No. B043635
M. Wt: 225.7 g/mol
InChI Key: YTNKAEKSQBOUNF-UHFFFAOYSA-N
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Description

"(2-(3-Chlorophenyl)thiazol-4-yl)methanol" is a compound of interest in the field of organic chemistry, particularly due to its structural features that include a thiazole ring, a chlorophenyl group, and a methanol moiety. These features are indicative of potential in various applications, including pharmaceuticals and materials science. While direct studies on this compound are scarce, research on similar thiazole derivatives provides insights into their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the cyclization of thioamides or the reaction of α-haloketones with thioamides. A study by Shahana and Yardily (2020) detailed the synthesis of closely related thiazole compounds, showcasing techniques that might be applicable to synthesizing "(2-(3-Chlorophenyl)thiazol-4-yl)methanol" (Shahana & Yardily, 2020).

Molecular Structure Analysis

DFT calculations and spectroscopic methods are commonly used for structural characterization. Shahana and Yardily (2020) utilized UV, IR, NMR, and mass spectrometry for characterizing synthesized thiazole derivatives, providing a template for analyzing the molecular structure of "(2-(3-Chlorophenyl)thiazol-4-yl)methanol" (Shahana & Yardily, 2020).

Scientific Research Applications

  • Synthesis of Novel Compounds : It is used to synthesize novel bisthiazoles (Zimmermann et al., 1990). Additionally, it contributes to the synthesis of various other compounds, including those with applications in corrosion inhibition (Sadeghzadeh et al., 2021), green and efficient synthesis methods (Chen et al., 2021), and in forming complex molecular structures (Arumugam et al., 2011).

  • Antimicrobial Properties : Several studies have demonstrated the antimicrobial properties of compounds synthesized from (2-(3-Chlorophenyl)thiazol-4-yl)methanol and its derivatives. These compounds exhibit moderate to high activity against bacterial strains such as Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014), (Kubba & Rahim, 2018).

  • Antioxidant and Antiviral Activities : Compounds with (2-(3-Chlorophenyl)thiazol-4-yl)methanol structure have shown potent antioxidant activity (Reddy et al., 2015), and certain derivatives possess anti-tobacco mosaic virus activity (Chen et al., 2010).

  • Catalysis and Biotechnology : The compound has been used in encapsulating a molybdenum(VI) complex in zeolite Y for catalysis in oxidation processes (Ghorbanloo & Alamooti, 2017), and in biotechnological applications like the production of key chiral intermediates (Ni et al., 2012).

Safety And Hazards

The safety and hazards of “(2-(3-Chlorophenyl)thiazol-4-yl)methanol” are not explicitly mentioned in the retrieved papers. However, similar compounds have been associated with various hazard statements, including acute toxicity, eye damage, and skin irritation6.


Future Directions

Thiazole compounds, including “(2-(3-Chlorophenyl)thiazol-4-yl)methanol”, have diverse biological activities and are important scaffolds in drug development1. Future research could focus on exploring the biological activities of this compound and developing new drugs based on its structure7.


Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, further research and experimentation would be necessary.


properties

IUPAC Name

[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNKAEKSQBOUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559022
Record name [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3-Chlorophenyl)thiazol-4-yl)methanol

CAS RN

121202-20-8
Record name [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Shetty - 2012 - oaktrust.library.tamu.edu
This dissertation uses two different approaches to the identification of inhibitors of Mycobacterium tuberculosis (Mtb) - a structure-based drug discovery approach and a high-throughput …
Number of citations: 0 oaktrust.library.tamu.edu

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